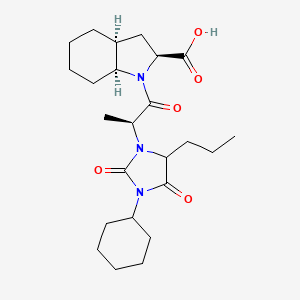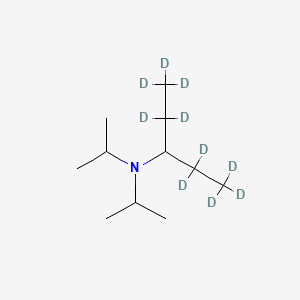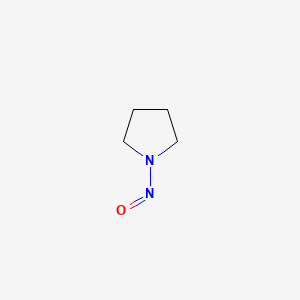
5-ブロモ-2,3-ジヒドロキシ安息香酸メチル
説明
Methyl 5-bromo-2,3-dihydroxybenzoate is an organic compound with the molecular formula C8H7BrO4. It is a derivative of benzoic acid, specifically a brominated and methylated form. This compound is often used in various chemical research and industrial applications due to its unique properties.
科学的研究の応用
Methyl 5-bromo-2,3-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
Target of Action
Similar compounds have been known to target enzymes involved in free radical reactions .
Mode of Action
Methyl 5-bromo-2,3-dihydroxybenzoate likely interacts with its targets through a process involving free radical reactions . In such reactions, a molecule loses an atom, creating a free radical. This radical can then interact with other molecules, leading to various changes .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving free radical reactions, given its potential mode of action .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier, according to one source . These properties could impact the bioavailability of the compound.
Result of Action
Based on its potential mode of action, it could influence cellular processes involving free radical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromo-2,3-dihydroxybenzoate. For instance, the rate of free radical reactions can be influenced by factors such as temperature and pH . Additionally, the compound’s lipophilicity and water solubility could affect its distribution in the body and its interaction with the target molecules .
生化学分析
Biochemical Properties
Methyl 5-bromo-2,3-dihydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses. The hydroxyl groups on the benzene ring allow it to participate in redox reactions, potentially influencing the activity of enzymes such as peroxidases and reductases. Additionally, the bromine atom may facilitate halogen bonding interactions with proteins, affecting their structure and function .
Cellular Effects
Methyl 5-bromo-2,3-dihydroxybenzoate influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For example, it may upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-bromo-2,3-dihydroxybenzoate involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, either inhibiting or activating their activity. The hydroxyl groups enable hydrogen bonding with amino acid residues in the active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-bromo-2,3-dihydroxybenzoate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and air may lead to gradual degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses .
Dosage Effects in Animal Models
The effects of Methyl 5-bromo-2,3-dihydroxybenzoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
Methyl 5-bromo-2,3-dihydroxybenzoate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. The compound’s interactions with cofactors, such as NADPH, play a crucial role in its metabolism. Additionally, it can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Methyl 5-bromo-2,3-dihydroxybenzoate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization within cells can influence its activity and function. For instance, its accumulation in specific cellular compartments, such as the mitochondria, can enhance its effects on oxidative stress responses .
Subcellular Localization
The subcellular localization of Methyl 5-bromo-2,3-dihydroxybenzoate is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may be targeted to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses. Its localization can also affect its interactions with other biomolecules and its overall efficacy in biochemical assays .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2,3-dihydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2,3-dihydroxybenzoate. The reaction typically uses bromine in an organic solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of methyl 5-bromo-2,3-dihydroxybenzoate may involve large-scale bromination reactors. The process is optimized for high yield and purity, often using automated systems to control the reaction conditions precisely. The product is then purified through crystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
Methyl 5-bromo-2,3-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of methyl 2,3-dihydroxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Methyl 2,3-dihydroxybenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 3,5-dihydroxybenzoate: Has hydroxyl groups at different positions, leading to different chemical properties and reactivity.
Methyl 5-bromo-3-hydroxybenzoate: Similar structure but with hydroxyl groups at different positions, affecting its reactivity and applications.
Uniqueness
Methyl 5-bromo-2,3-dihydroxybenzoate is unique due to the presence of both bromine and hydroxyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a valuable compound in various chemical and biological research applications.
特性
IUPAC Name |
methyl 5-bromo-2,3-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADZQRYTHXRMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700141 | |
| Record name | Methyl 5-bromo-2,3-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105603-49-4 | |
| Record name | Methyl 5-bromo-2,3-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B584478.png)

